molecular formula C18H19NO5 B5613526 methyl 4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoate

methyl 4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoate

Cat. No.: B5613526
M. Wt: 329.3 g/mol
InChI Key: GZLLACHMJDZRFX-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoate is a useful research compound. Its molecular formula is C18H19NO5 and its molecular weight is 329.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.12632271 g/mol and the complexity rating of the compound is 441. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Safety and Hazards

The safety data sheet for a similar compound, “Methyl 4,5-dimethoxy-3-hydroxybenzoate”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

Future Directions

Future research could focus on the synthesis and characterization of “methyl 4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoate”, as well as its potential applications in pharmaceuticals and other industries. In vivo biochemical tests of effective amides can be carried out in different fields of application .

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes like tyrosinase and act as free radical scavengers .

Mode of Action

It is known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure and function of the compound’s targets, leading to changes in their activity.

Biochemical Pathways

Based on its potential role as a tyrosinase inhibitor and free radical scavenger , it could be involved in pathways related to melanin synthesis and oxidative stress.

Result of Action

If it acts as a tyrosinase inhibitor and free radical scavenger , it could potentially reduce melanin production and protect cells from oxidative damage.

Properties

IUPAC Name

methyl 4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-11-6-5-7-12(8-11)17(20)19-14-10-16(23-3)15(22-2)9-13(14)18(21)24-4/h5-10H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLLACHMJDZRFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.